Array ( [bid] => 12896253 )
1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one, also known as Deacetoxyageratone, is an organoheterocyclic compound classified under benzofurans. Its molecular formula is , with a molecular weight of approximately 216.23 g/mol. The compound features a unique structure characterized by a benzofuran moiety with hydroxyl and prop-1-en-2-yl substituents, which contribute to its chemical properties and biological activities. The compound's IUPAC name reflects its complex structure, which includes a hydroxy group and an ethanone functional group, indicating potential reactivity in various chemical environments .
These reactions can be utilized in synthetic pathways to create derivatives with altered biological properties or enhanced activity .
Research has indicated that 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one exhibits notable biological activities. Studies have shown that it possesses:
These activities make it a compound of interest for further pharmacological studies and potential therapeutic applications.
The synthesis of 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one can be achieved through several methods:
The unique properties of 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one suggest several applications:
These applications highlight the potential of this compound in both traditional and modern medicinal contexts.
Interaction studies are crucial for understanding how 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one interacts with biological systems:
Such studies are essential for assessing the safety and efficacy of this compound in therapeutic use .
Several compounds share structural similarities with 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(6-hydroxy-2-(prop-1-en-2-y)-benzofuran)ethanone | Similar benzofuran core | Different substitution pattern affecting biological activity |
| 5-Methoxybenzofuran | Methoxy substitution | Lacks the propene group; different reactivity profile |
| 3-Methylbenzofuran | Methyl substitution | Simplified structure; less biological activity compared to the target compound |
These comparisons highlight the unique structural elements of 1-[5-Hydroxy-2-(prop-1-en-2-y)-benzofuran], particularly its specific substituents that contribute to its distinct biological activities and potential applications .
1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one, also known as deacetoxyageratone, represents a significant benzofuran derivative found naturally in select plant species within the Asteraceae family [1] [2]. This organoheterocyclic compound exhibits a molecular formula of C₁₃H₁₂O₃ with a molecular weight of 216.23 g/mol, characterized by its complex benzofuran core structure featuring hydroxyl and acetyl functional groups [3] [2]. The compound has been specifically documented in Ageratum houstonianum and Eupatorium cannabinum, where it contributes to the plants' secondary metabolite profile and defensive strategies [2].
The biosynthesis of 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one in Ageratum houstonianum follows established phenylpropanoid metabolic pathways that are characteristic of benzofuran formation in plant systems [5] [6]. Research has demonstrated that benzofuran derivatives in Ageratum species are predominantly synthesized through phenylalanine-derived precursors rather than acetyl-CoA polyketide pathways [5]. The biosynthetic process begins with the conversion of phenylalanine through the shikimate pathway, where phenylalanine ammonia-lyase catalyzes the formation of trans-cinnamic acid [7] [8].
The aromatic ring system of the compound originates exclusively from phenylalanine metabolism, as confirmed through isotope labeling studies in related benzofuran-producing plant species [5]. The isopropylidene side chain and furan moiety carbon atoms derive from isoprenoid building blocks obtained through the deoxyxylulose phosphate pathway [5]. Specifically, the exomethylene atom of the prop-1-en-2-yl substituent corresponds biosynthetically to the methyl group of dimethylallyl diphosphate [5].
Ageratum houstonianum produces diverse secondary metabolites including flavonoids, triterpenoids, and benzofuran derivatives through coordinated enzymatic processes [9] [10]. The plant's essential oil composition reveals significant benzofuran content, with chemical analysis identifying multiple related compounds that share common biosynthetic origins [11]. The biosynthetic machinery involves cytochrome P450 enzymes that catalyze key oxidation and cyclization reactions necessary for benzofuran ring formation [5] [7].
| Biosynthetic Component | Pathway Origin | Enzymatic Process | Reference |
|---|---|---|---|
| Aromatic ring system | Phenylalanine via shikimate pathway | Phenylalanine ammonia-lyase | [5] [7] |
| Prop-1-en-2-yl side chain | Deoxyxylulose phosphate pathway | Dimethylallyl diphosphate derivation | [5] |
| Hydroxyl groups | Phenylpropanoid modification | Cytochrome P450 hydroxylation | [5] [7] |
| Acetyl functionality | Acetyl-CoA incorporation | Acetyltransferase activity | [5] |
In Eupatorium cannabinum, 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one functions as part of a comprehensive chemical defense system that protects the plant against various biological threats [12] [13]. The compound contributes to the plant's anti-inflammatory and antimicrobial properties, which serve as protective mechanisms against pathogenic organisms [12] [14]. Research has identified this benzofuran derivative among novel compounds isolated from Eupatorium cannabinum subspecies asiaticum, where it demonstrates significant biological activity [13] [14].
The ecological significance of this compound extends to its role in plant-environment interactions, where it functions as an allelochemical with potential effects on neighboring plant species [15] [16]. Benzofuran compounds in Eupatorium species have been documented to exhibit antimicrobial activities against various bacterial and fungal pathogens, contributing to the plant's resistance against infectious diseases [17] [18]. The compound's presence in aerial plant parts suggests its involvement in above-ground defensive strategies [13] [14].
Eupatorium cannabinum accumulates this benzofuran derivative alongside other secondary metabolites including sesquiterpenes, pyrrolizidine alkaloids, and polysaccharides, creating a complex defensive chemical profile [17] [18]. The compound's anti-inflammatory properties, demonstrated through inhibition of superoxide anion generation and elastase release in human neutrophils, indicate its potential role in modulating plant stress responses [12] [13]. Studies have shown that benzofuran derivatives from Eupatorium species can inhibit proinflammatory responses with IC₅₀ values ranging from 7.35 to 18.4 μM [13] [18].
| Defense Mechanism | Biological Target | Activity Level | Reference |
|---|---|---|---|
| Antimicrobial activity | Bacterial pathogens | Moderate to high efficacy | [17] [18] |
| Anti-inflammatory response | Neutrophil activation | IC₅₀ ≤ 18.4 μM | [12] [13] |
| Allelopathic effects | Neighboring plants | Variable inhibition | [15] [16] |
| Antioxidant activity | Reactive oxygen species | Significant scavenging | [19] [18] |
The extraction and isolation of 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one from plant matrices requires sophisticated chromatographic techniques and careful optimization of solvent systems [20] [21]. Standard methodologies typically begin with methanol or ethanol extraction of dried plant material, followed by liquid-liquid partitioning using solvents of varying polarity [22] [21]. The isolation process commonly employs silica gel column chromatography with gradient elution systems to achieve adequate separation of benzofuran compounds [20] [21].
High-performance liquid chromatography has emerged as the preferred analytical method for benzofuran quantification and purification, utilizing reversed-phase C₁₈ columns with acetonitrile-water gradient systems [20]. The detection wavelength for benzofuran derivatives is typically set at 240 nanometers, providing optimal sensitivity for these compounds [20]. Preparative thin layer chromatography serves as an additional purification step for final compound isolation [21].
Modern extraction techniques include microwave-assisted extraction and ultrasound-assisted methods, which significantly reduce extraction time while maintaining compound integrity [23] [24]. Supercritical fluid extraction represents an environmentally friendly alternative that eliminates organic solvent residues [24]. The choice of extraction method depends on the plant matrix characteristics, target compound stability, and required purity levels [24].
Vacuum liquid chromatography provides an efficient preliminary fractionation method, allowing rapid separation of major compound classes before more detailed chromatographic analysis [21]. The methanol extracts typically undergo stepwise purification using chloroform-methanol gradient systems with increasing polarity [21]. Recovery rates for benzofuran compounds generally range from 98.32% to 103.68% with relative standard deviations below 2.0% [20].
| Extraction Method | Solvent System | Recovery Rate | Analysis Time | Reference |
|---|---|---|---|---|
| Methanol extraction | Methanol-water gradient | 98.32-103.68% | 3-24 hours | [20] [21] |
| HPLC purification | Acetonitrile-phosphoric acid | >99% linearity | 15-30 minutes | [20] |
| Microwave-assisted | Various organic solvents | Enhanced efficiency | 5-15 minutes | [23] [24] |
| Vacuum liquid chromatography | Chloroform-methanol gradient | High yield | 2-4 hours | [21] |